molecular formula C13H14Cl2N2 B193716 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole CAS No. 67085-12-5

1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole

Cat. No. B193716
CAS RN: 67085-12-5
M. Wt: 269.17 g/mol
InChI Key: PJMMKIMXEKRAAT-UHFFFAOYSA-N
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Patent
US07625935B2

Procedure details

Next we studied alternative solvents to replace the thionyl chloride in solvent function in the reaction step converting (1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole) (IV) into (1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole) (V). In the inert solvents which could be taken into account such as dichloromethane, toluene, chlorobenzene and dimethylformamide, the chlorinating reaction yielded a sticky reaction mixture which couldn't be processed. We have surprisingly found, however that when (1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole) (IV) is dissolved in 1,2-dichloroethane and reacted with approximately equimolar amount of thionyl chloride reagent in the presence of catalytic amount of dimethylformamide at 30-35° C. temperature, a crystal suspension is obtained which is easy-to-stir during the whole reaction time, resulting in that chlorination proceeds completely giving 1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole (V) in quantitative yield. Being the compound sufficiently pure, it is not isolated, but separated by extraction and reacted directly with 2,6-dichlorothiophenol in methyl isobutyl ketone to give 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-imidazole (VI) (butoconazole).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[S:1](Cl)(Cl)=O.[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][CH:14](O)[CH2:15][N:16]2[CH:20]=[CH:19][N:18]=[CH:17]2)=[CH:8][CH:7]=1.[Cl:22][C:23]1[CH:28]=C[C:26](CCC(Cl)CN2C=CN=C2)=[CH:25][CH:24]=1.Cl[CH2:40][Cl:41]>ClCCCl.CN(C)C=O.ClC1C=CC=CC=1.C1(C)C=CC=CC=1>[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][CH:14]([S:1][C:28]2[C:23]([Cl:22])=[CH:24][CH:25]=[CH:26][C:40]=2[Cl:41])[CH2:15][N:16]2[CH:20]=[CH:19][N:18]=[CH:17]2)=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCC(CN1C=NC=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCC(CN1C=NC=C1)O
Step Eight
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCC(CN1C=NC=C1)Cl
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCC(CN1C=NC=C1)Cl
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCC(CN1C=NC=C1)O
Step Thirteen
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
is easy-to-stir during the whole reaction time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in the reaction step
CUSTOM
Type
CUSTOM
Details
the chlorinating reaction
CUSTOM
Type
CUSTOM
Details
yielded a sticky reaction mixture which
CUSTOM
Type
CUSTOM
Details
a crystal suspension is obtained which
CUSTOM
Type
CUSTOM
Details
resulting in that chlorination
CUSTOM
Type
CUSTOM
Details
it is not isolated
CUSTOM
Type
CUSTOM
Details
separated by extraction
CUSTOM
Type
CUSTOM
Details
reacted directly with 2,6-dichlorothiophenol in methyl isobutyl ketone

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCC(CN1C=NC=C1)SC1=C(C=CC=C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.